molecular formula C13H14N2O3 B1666055 Antineoplaston A10 CAS No. 91531-30-5

Antineoplaston A10

Numéro de catalogue: B1666055
Numéro CAS: 91531-30-5
Poids moléculaire: 246.26 g/mol
Clé InChI: OQGRFQCUGLKSAV-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Phase II Studies

  • Pediatric Gliomas : In a Phase II study involving children with recurrent multicentric glioma, 12 patients received intravenous Antineoplaston A10 combined with AS2-1. The results showed:
    • Complete response in 33% of patients.
    • Partial response in 25% .
    • Stable disease in 33% .
    • Overall survival rates were favorable compared to traditional therapies, with some patients remaining well for over 14 years post-diagnosis .
  • Adult Cancers : Another Phase II trial focused on adults with anaplastic astrocytoma or glioblastoma multiforme. The study reported:
    • No tumor regression in the small sample size (9 patients).
    • Notable neurocortical toxicity was observed, which was manageable with dose adjustments.
    • Steady-state plasma concentrations of phenylacetate were consistent with prior studies using phenylacetate alone .
  • General Cancer Treatment : A study involving 18 patients with various cancer types (including Stage IV adenocarcinomas) indicated that:
    • Objective responses were noted in 8 patients , including significant improvements in some cases.
    • Side effects were minimal, with some beneficial effects such as increased platelet and white blood cell counts .

Notable Cases

  • Persistent Pineoblastoma : A ten-month-old female patient achieved a complete response after treatment with Antineoplastons, demonstrating long-term survival exceeding 26 years post-treatment .
  • Long-term Survivorship : In a cohort of pediatric patients treated with this compound, one case documented a complete response in a child diagnosed with a large pilocytic astrocytoma, showing progression-free survival for over 28 years .

Pharmacological Profile

This compound is administered both intravenously and orally, depending on the clinical setting and patient needs. The pharmacokinetics indicate that higher doses may correlate with increased plasma concentrations of active metabolites, which are believed to be responsible for its therapeutic effects.

Parameter Value
Average IV Dose (A10)7.95 g/kg/day
Average Oral Dose (A10)0.28 g/kg/day
Duration of IV Therapy1.4 to 286 weeks (median 83 weeks)
Complete Response RateUp to 33% in selected studies
Notable ToxicityReversible neurocortical effects

Analyse Biochimique

Biochemical Properties

. It interacts with various biomolecules, including enzymes and proteins. One of the key interactions is with the Ras protein, where Antineoplaston A10 acts as an inhibitor . This inhibition plays a crucial role in its antineoplastic activity, as Ras proteins are involved in cell signaling pathways that regulate cell growth and differentiation.

Cellular Effects

This compound has been shown to influence various cellular processes. It can induce cell cycle arrest in the G1 phase, leading to a reduction in mitosis and decreased protein synthesis . This effect is particularly significant in cancer cells, where uncontrolled cell division is a hallmark. Additionally, this compound has been reported to affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to intercalate into DNA at specific base pairs . This intercalation can interfere with the binding of carcinogens to the DNA helix, thereby preventing DNA replication, transcription, or translation. Furthermore, this compound has been proposed to bind to chromatin, similar to other anticancer drugs like doxorubicin . This binding can lead to changes in gene expression and enzyme activity, contributing to its antineoplastic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound is relatively stable, with minimal degradation over time In vitro studies have demonstrated that this compound can maintain its activity over extended periods, while in vivo studies have shown its potential for sustained antineoplastic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, some adverse effects have been observed, including neurologic toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a Ras inhibitor . It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. The compound’s metabolism and its effects on cellular metabolism are critical areas of research, as they can influence its therapeutic potential and safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions can affect its localization and accumulation in specific tissues, influencing its therapeutic efficacy. Studies have shown that this compound can selectively accumulate in tumor tissues, making it a promising candidate for targeted cancer therapy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been shown to localize in the nucleus, where it can interact with DNA and chromatin . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus. These interactions are essential for its antineoplastic effects, as they enable the compound to interfere with DNA replication and transcription processes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Antineoplaston A10 peut être synthétisé par un processus en deux étapes :

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, la synthèse de l'this compound en laboratoire implique des techniques de synthèse organique standard. Le processus nécessite généralement des conditions de réaction contrôlées, y compris des températures et des niveaux de pH spécifiques, afin de garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Antineoplaston A10 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent :

    Agents oxydants : tels que le permanganate de potassium ou le peroxyde d'hydrogène.

    Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

    Réactifs de substitution : tels que les halogènes ou les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'this compound peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

Mécanisme d'action

Le mécanisme d'action de l'this compound implique sa capacité à s'intercaler avec l'ADN à des paires de bases spécifiques. Cette intercalation peut interférer avec la liaison des carcinogènes à l'hélice d'ADN, perturbant potentiellement la réplication, la transcription ou la traduction de l'ADN . En outre, il a été proposé qu'this compound se lie à la chromatine, de manière similaire à d'autres médicaments anticancéreux tels que la doxorubicine .

Comparaison Avec Des Composés Similaires

Composés similaires

Plusieurs composés sont structurellement et fonctionnellement similaires à Antineoplaston A10, notamment :

    Phénylacétylglutamine (AS2-5) : Un dérivé de l'this compound.

    Acide phénylacétique (PA) : Un composant du mélange AS2-1.

    A5 : Un composé lié à this compound.

Unicité

This compound est unique en raison de sa structure spécifique et de son mécanisme d'action proposé impliquant l'intercalation de l'ADN et la liaison à la chromatine. Cela le distingue des autres composés anticancéreux qui peuvent avoir des cibles et des voies moléculaires différentes .

Activité Biologique

Antineoplaston A10 (A10) is a compound derived from natural substances found in the human body, primarily proposed for its potential anticancer properties. This article explores the biological activity of A10, including its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound is believed to exert its biological effects through several proposed mechanisms:

  • DNA Intercalation : A10 may intercalate with DNA at specific base pairs, potentially interfering with the binding of carcinogens and disrupting DNA replication, transcription, and translation processes. This theoretical mechanism suggests that A10 could mimic the action of other anticancer drugs like doxorubicin .
  • Chromatin Interaction : The structural similarities between A10 and other anticancer agents suggest that it may bind to chromatin, thus influencing gene expression and cellular proliferation. This interaction is thought to contribute to its antineoplastic effects .

Clinical Studies and Findings

Numerous clinical studies have evaluated the efficacy and safety of this compound in various cancer types. Below are key findings from significant studies:

Table 1: Summary of Clinical Studies on this compound

Study TypePatient PopulationDosage (g/kg/day)Response RateNotable Outcomes
Phase II Study (Adults)18 patients with diverse cancers0.21 - 2.2142% (8/19) showed objective responseMinimal side effects; increased platelet and WBC counts
Phase II Study (Children)12 children with gliomas7.95 (IV), 0.28 (oral)Complete response: 33%; Partial response: 25%Favorable outcomes compared to traditional therapies
Phase II Study (Brain Tumors)12 patients with brain stem glioma11.3 (IV)Complete response: 20%; Partial response: 30%Survival rate of 33.3% at two years
Phase II Study (Low-Grade Astrocytomas)16 children with low-grade astrocytomas7.71 (IV)Complete response: 25%; Partial response: 12.5%Long-term survival rates favorable compared to standard treatments

Case Studies

  • Adult Patients with Various Cancers :
    • In a study involving patients with conditions such as adenocarcinoma and chondrosarcoma, treatment with A10 resulted in an objective response in several cases, demonstrating its potential efficacy across different cancer types. Side effects were generally mild, including febrile reactions and muscle pain, while some patients experienced beneficial increases in blood cell counts .
  • Pediatric Patients with Gliomas :
    • A notable study involving children diagnosed with recurrent gliomas showed promising results with A10 administration. The treatment led to a significant proportion of patients achieving stable disease or better outcomes over extended follow-up periods, suggesting that A10 may be a viable option for difficult-to-treat pediatric brain tumors .

Safety Profile

The safety profile of this compound has been assessed in various studies:

  • Toxicity Observations : Most studies reported mild to moderate toxicities, such as transient neurological effects and skin allergies. Serious adverse events were rare but included reversible neurocortical toxicity in some cases .
  • Overall Tolerance : Patients generally tolerated the treatment well, with many experiencing no severe side effects. The acceptable toxicity levels suggest that A10 could be integrated into treatment regimens for patients who have limited options due to traditional therapy failures .

Propriétés

IUPAC Name

N-[(3S)-2,6-dioxopiperidin-3-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGRFQCUGLKSAV-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00919683
Record name N-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91531-30-5
Record name Antineoplaston A10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091531305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antineoplaston A10
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANTINEOPLASTON A10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16VY3TM7ZO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antineoplaston A10
Reactant of Route 2
Reactant of Route 2
Antineoplaston A10
Reactant of Route 3
Antineoplaston A10
Reactant of Route 4
Reactant of Route 4
Antineoplaston A10
Reactant of Route 5
Antineoplaston A10
Reactant of Route 6
Reactant of Route 6
Antineoplaston A10

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.